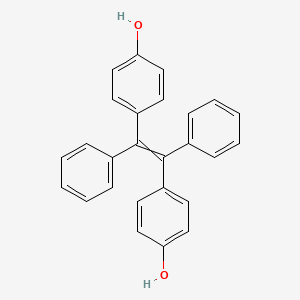

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

Overview

Description

4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] is a synthetic organic compound with the molecular formula C26H20O2. It is known for its unique structural properties, which include two phenol groups connected by a diphenylethene bridge. This compound is often used as an intermediate in the synthesis of various dyes and polymers due to its ability to undergo multiple chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] typically involves the reaction of benzaldehyde with phenol in the presence of a base, such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the diphenylethene bridge between the phenol groups. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as acidic or basic catalysts, can further enhance the reaction rate and selectivity. The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] can undergo various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] has a wide range of applications in scientific research:

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] primarily involves its ability to participate in various chemical reactions due to the presence of phenol groups. These groups can form hydrogen bonds, undergo oxidation and reduction, and participate in substitution reactions. The molecular targets and pathways involved depend on the specific application, such as forming complexes with drugs in medicinal chemistry or interacting with biological molecules in bio-imaging.

Comparison with Similar Compounds

- 4,4’-(Heptane-2,2-diyl)diphenol

- 4,4’-(3-Methylbutane-2,2-diyl)diphenol

- 4,4’-(Cyclohexylidenemethylene)diphenol

- 4,4’-(Hexafluoroisopropylidene)diphenol

Comparison: 4,4’-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol] is unique due to its diphenylethene bridge, which imparts distinct electronic and steric properties compared to other similar compounds. This structural feature allows it to participate in a broader range of chemical reactions and makes it particularly valuable in the synthesis of AIE dyes and other advanced materials .

Biological Activity

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol, also known by its CAS number 68578-79-0, is a compound of interest due to its unique structural features and potential biological activities. The compound is characterized by its biphenyl structure linked through a diphenylethene moiety, which may influence its reactivity and interaction with biological systems.

- Chemical Formula : C₂₆H₂₀O₂

- Molecular Weight : 364.44 g/mol

- Storage Conditions : Should be kept in a dark place under an inert atmosphere at room temperature .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antioxidant properties, potential therapeutic applications in cancer research, and its role in photodynamic therapy.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and preventing cellular damage.

Table 1: Antioxidant Activity Comparison

The antioxidant mechanism involves the scavenging of free radicals and the inhibition of lipid peroxidation. These actions contribute to the compound's potential in mitigating oxidative damage in various biological systems.

Cancer Research

Studies have suggested that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies.

Case Study: Apoptosis Induction

In vitro studies demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Photodynamic Therapy

The compound's photophysical properties make it a candidate for use in photodynamic therapy (PDT). Upon irradiation with light of appropriate wavelengths, it generates reactive oxygen species (ROS), which can selectively kill tumor cells while sparing surrounding healthy tissue.

Study Findings

A study highlighted that when combined with light exposure, this compound demonstrated enhanced cytotoxicity against various cancer cell lines compared to non-irradiated controls .

Properties

IUPAC Name |

4-[2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIGFXHZSKIVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712287 | |

| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68578-79-0 | |

| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.